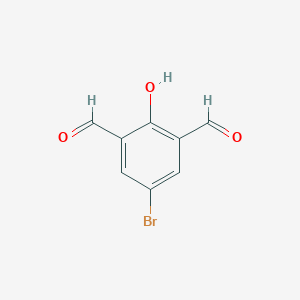
5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde
Cat. No. B175242
Key on ui cas rn:
109517-99-9
M. Wt: 229.03 g/mol
InChI Key: OEHFPZMUTXRLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07563890B2
Procedure details


Hexamethylenetetramine (73.84 g, 526 mmol) was added to TFA (240 mL) with stirring. 4-Bromophenol (22.74 g, 131 mmol) was added in one portion and the solution heated in an oilbath to 120° C. and stirred under argon for 48 h. The reaction mixture was then cooled to ambient temperature. Water (160 mL) and 50% aqueous H2SO4 (80 mL) were added and the solution stirred for an additional 2 h. The reaction mixture was poured into water (1600 mL) and the resulting precipitate collected on a Büchner funnel. The precipitate was dissolved in ethyl acetate (EtOAc) and the solution was dried over MgSO4. The solution was filtered and the solvent removed on a rotary evaporator. Purification by column chromatography on silica gel (400 g) using a gradient of 15-40% ethyl acetate in hexanes resulted in a isolation of the product as a yellow solid (18.0 g, 60%).






Name
Yield
60%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1N2CN3CN(C2)CN1C3.[C:11](O)(C(F)(F)F)=[O:12].[Br:18][C:19]1[CH:24]=[CH:23][C:22]([OH:25])=[CH:21][CH:20]=1.OS(O)(=O)=O.[OH2:31]>>[CH:1]([C:23]1[CH:24]=[C:19]([Br:18])[CH:20]=[C:21]([CH:11]=[O:12])[C:22]=1[OH:25])=[O:31]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
73.84 g
|
|
Type
|
reactant
|
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Step Two
|
Name
|
|
|
Quantity
|
22.74 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)O
|
Step Three
|
Name
|
|
|
Quantity
|
1600 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred under argon for 48 h
|
|
Duration
|
48 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled to ambient temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution stirred for an additional 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting precipitate collected on a Büchner funnel
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The precipitate was dissolved in ethyl acetate (EtOAc)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the solution was dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by column chromatography on silica gel (400 g)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C1=C(C(=CC(=C1)Br)C=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18 g | |
| YIELD: PERCENTYIELD | 60% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
